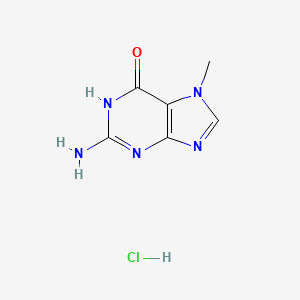

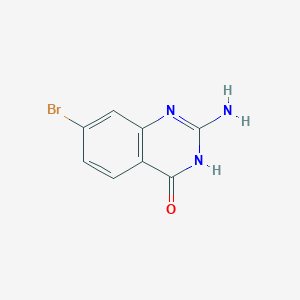

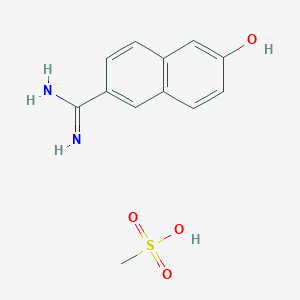

![molecular formula C11H9N5O B1384507 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1050884-19-9](/img/structure/B1384507.png)

1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, which are structurally similar to the compound , has been proposed from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .Scientific Research Applications

Catalytic Synthesis

Derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, including 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, are synthesized through reactions involving heteropolyacids like H14[NaP5W29MoO110] and H3PMo12O40, showcasing their utility in catalytic synthesis with high yields. The comparative catalytic activity of these heteropolyacids is also explored (Heravi et al., 2007).

Chemical Synthesis and Derivatives

The compound is utilized in chemical synthesis, producing isoxazolines and isoxazoles through cycloaddition reactions. It also serves as a precursor in various chemical transformations, leading to the creation of new compounds with potential biological activities (Rahmouni et al., 2014).

Agricultural Applications

Certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit herbicidal activities, demonstrating effectiveness against specific plant species. This highlights the compound's potential use in agricultural applications for controlling weed growth (Luo et al., 2017).

Biological Activity and Medicinal Chemistry

This compound serves as a foundational structure in the synthesis of compounds exhibiting a range of biological activities. These activities include anti-inflammatory, anticancer, and antimicrobial effects, demonstrating the compound's relevance in medicinal chemistry and drug development (El-Tombary et al., 2013), (Sureja et al., 2016), (Beyzaei et al., 2017).

Antifungal and Antimicrobial Properties

Derivatives of this compound are synthesized and exhibit significant antifungal and antimicrobial activities, suggesting their potential use in treating infections and diseases caused by fungi and bacteria (Wang et al., 2008), (Wang et al., 2004).

Mechanism of Action

Target of Action

The compound 1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been identified as a potential inhibitor of certain key proteins involved in cellular processes. Specifically, it has been associated with the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the Insulin-like Growth Factor 1 Receptor (IGF1R) and Src pathways . These targets play crucial roles in cell cycle regulation and cancer progression, making them attractive targets for therapeutic intervention.

Mode of Action

Upon interaction with its targets, this compound inhibits the activation of CDK2 and IGF1R/Src pathways . This inhibition disrupts the normal functioning of these proteins, leading to alterations in cell cycle progression and potentially inducing apoptosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting CDK2, it impacts the cell cycle regulation pathway . The inhibition of IGF1R/Src pathways can disrupt various downstream effects, including cell proliferation and survival .

Pharmacokinetics

Its impact on bioavailability is suggested by its significant inhibitory activity against its targets .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of cell viability in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of non-small cell lung cancer (NSCLC) xenograft tumors .

Biochemical Analysis

Biochemical Properties

1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves hydrogen bonding with the active site residues, leading to the inhibition of CDK2 activity and subsequent cell cycle arrest .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells . The mechanism involves the disruption of cell signaling pathways, particularly those related to cell proliferation and survival. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. Furthermore, this compound has been shown to modulate the activity of other kinases and signaling molecules, contributing to its broad-spectrum biological activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolic processes influence the compound’s pharmacokinetics and overall therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and accumulates in the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern of this compound is influenced by factors such as cell type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound predominantly localizes to the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments . This localization is essential for its ability to modulate cell signaling pathways and gene expression.

properties

IUPAC Name |

1-(4-aminophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,12H2,(H,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVYCBLJCBAEQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C3=C(C=N2)C(=O)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]isothiazol-6-ol](/img/structure/B1384424.png)

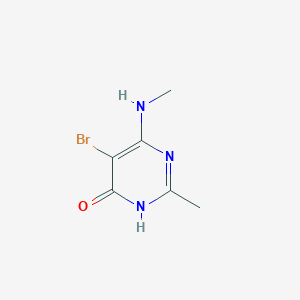

![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)

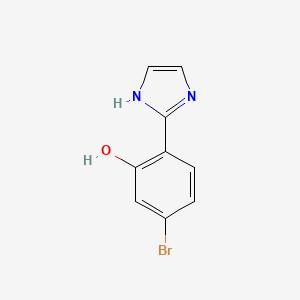

![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)

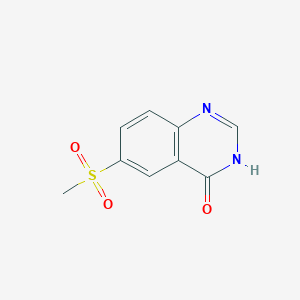

![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)